DL-苏氨酸-二氢鞘氨醇

描述

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学研究应用

对伏马菌素B1细胞毒性的敏感性

DL-苏氨酸-二氢鞘氨醇已被证明可以增加HEK-293细胞对伏马菌素B1细胞毒性的敏感性。 这表明HEK-293细胞中的伏马菌素B1耐药性涉及鞘氨醇激酶快速形成鞘氨醇-1-磷酸,这为细胞提供了生存特性 .

鞘氨醇激酶抑制剂

DL-苏氨酸-二氢鞘氨醇可作为鞘氨醇激酶抑制剂 . 鞘氨醇激酶是将鞘氨醇转化为鞘氨醇-1-磷酸的酶,鞘氨醇-1-磷酸是细胞生长、存活和分化中具有多种功能的信号分子。

皮肤脂质屏障的组成部分

二氢鞘氨醇是皮肤脂质屏障的关键组成部分,它可以保护身体免受过度水分流失 . 这使其成为皮肤病学研究和潜在护肤应用中的重要化合物。

酿酒酵母中的热应激信号

DL-二氢鞘氨醇已被用于在酿酒酵母中启动热应激信号 . 该酵母生物通常用作分子和细胞生物学中的模式生物。

成骨细胞中的白介素-6合成

已发现DL-苏氨酸-二氢鞘氨醇可诱导的细胞外鞘磷脂酶可以诱导成骨细胞中白介素-6的合成 . 白介素-6是一种参与炎症和B细胞成熟为浆细胞的细胞因子。

生长抑制和视网膜母细胞瘤基因产物的作用

在一项检查神经酰胺诱导生长抑制机制的研究中,发现DL-苏氨酸-二氢鞘氨醇在该过程中发挥作用 . 该研究还探讨了视网膜母细胞瘤基因产物(Rb)在该过程中的作用。

作用机制

Target of Action

DL-threo-Dihydrosphingosine primarily targets Sphingosine Kinase (SphK) . SphK is an enzyme that plays a crucial role in the sphingolipid signaling pathway, which is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis .

Mode of Action

DL-threo-Dihydrosphingosine acts as a competitive inhibitor of SphK . It competes with the natural substrate sphingosine for the active site of the enzyme, thereby reducing the enzyme’s activity . This inhibition of SphK activity leads to a decrease in the production of sphingosine-1-phosphate, a potent signaling molecule .

Biochemical Pathways

The inhibition of SphK by DL-threo-Dihydrosphingosine affects several biochemical pathways. It inhibits the extracellular signal-regulated kinase (ERK) pathway , suggesting the participation of sphingosine kinase in this pathway . It also affects the calcium signaling pathway by inhibiting the mobilization of Ca2+ .

Pharmacokinetics

Its ability to inhibit sphk suggests that it can penetrate cell membranes and interact with intracellular targets

Result of Action

The inhibition of SphK by DL-threo-Dihydrosphingosine leads to a decrease in the production of sphingosine-1-phosphate . This can have various effects on the cell, including changes in cell proliferation, differentiation, and apoptosis . For example, it has been shown to increase the sensitivity of HEK-293 cells to fumonisin B1 cytotoxicity .

Action Environment

The action of DL-threo-Dihydrosphingosine can be influenced by various environmental factors. For example, the presence of other competitive inhibitors can affect its ability to inhibit SphK . Additionally, changes in the cellular environment, such as alterations in pH or temperature, could potentially affect its stability and efficacy.

安全和危害

未来方向

生化分析

Biochemical Properties

DL-threo-Dihydrosphingosine interacts with various enzymes, proteins, and other biomolecules. It is a competitive inhibitor of sphingosine kinase, an enzyme that phosphorylates sphingosine to generate sphingosine-1-phosphate . This interaction influences the balance of lipid mediators, ceramide, sphingosine, and sphingosine-1-phosphate .

Cellular Effects

DL-threo-Dihydrosphingosine has been shown to influence various types of cells and cellular processes. For instance, it increases the sensitivity of HEK-293 cells to fumonisin B1 cytotoxicity . It also inhibits the activation of two cyclin-dependent kinases induced by platelet-derived growth factor (PDGF), but not by epidermal growth factor (EGF) .

Molecular Mechanism

At the molecular level, DL-threo-Dihydrosphingosine exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a competitive inhibitor of sphingosine kinase, preventing the production of sphingosine-1-phosphate . This inhibition affects the activation of certain kinases induced by PDGF .

Temporal Effects in Laboratory Settings

The effects of DL-threo-Dihydrosphingosine change over time in laboratory settings. It demonstrates inhibition of Ca2+ mobilization, suggesting that it functions as an amplification for Ca2+ signals mediated by sphingosine kinase activity .

Metabolic Pathways

DL-threo-Dihydrosphingosine is involved in the sphingolipid metabolism pathway. It acts as a competitive inhibitor of sphingosine kinase, an enzyme that plays a crucial role in this pathway .

Subcellular Localization

Sphingosine kinases, which DL-threo-Dihydrosphingosine inhibits, have been found to be associated with the tonoplast .

属性

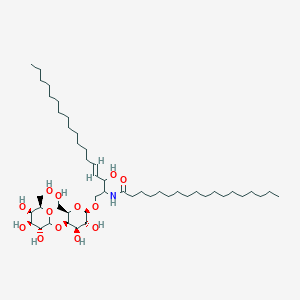

IUPAC Name |

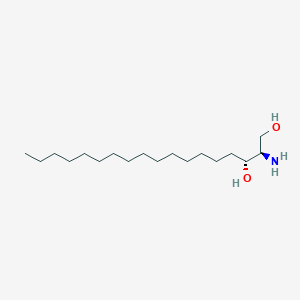

(2R,3R)-2-aminooctadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3102-56-5 | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

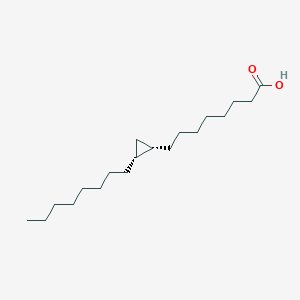

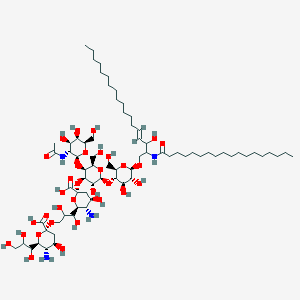

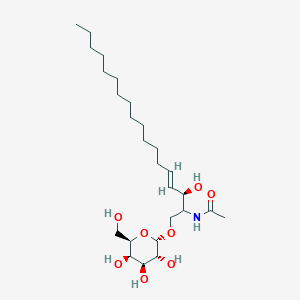

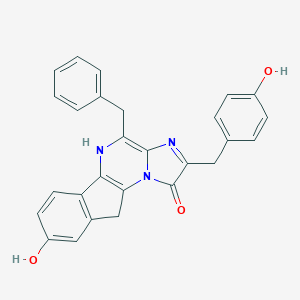

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of DL-threo-Dihydrosphingosine's action within cells?

A1: DL-threo-Dihydrosphingosine primarily acts as a competitive inhibitor of sphingosine kinase (SphK) [, , , , ]. This inhibition disrupts the balance of sphingolipid metabolites, typically leading to an accumulation of sphingosine and a decrease in sphingosine-1-phosphate (S1P) [, ].

Q2: What are the downstream consequences of inhibiting SphK with DL-threo-Dihydrosphingosine?

A2: Inhibiting SphK with DL-threo-Dihydrosphingosine triggers a cascade of effects, including:

- Inhibition of cell growth and proliferation: By disrupting the balance of sphingolipid metabolites, threo-DHS can inhibit cell growth and proliferation in various cell lines, including fibroblasts [, , ], osteoblasts [], and cancer cells [, , ].

- Induction of apoptosis: threo-DHS has been shown to induce apoptosis, or programmed cell death, in specific cell types like LLC-PK1 kidney cells [].

- Modulation of inflammatory responses: The sphingosine kinase/S1P pathway is implicated in inflammation. threo-DHS displays anti-inflammatory effects by reducing S1P levels [].

- Alteration of intracellular signaling pathways: threo-DHS can influence signaling pathways such as ERK [], AP-1 [, ], and those involved in calcium mobilization [, ].

Q3: How does DL-threo-Dihydrosphingosine's effect on sphingolipid metabolism differ from that of other related compounds, such as sphingosine itself?

A3: While both DL-threo-Dihydrosphingosine and sphingosine can influence sphingolipid signaling, their mechanisms differ. threo-DHS primarily acts by inhibiting SphK, thus preventing sphingosine phosphorylation. In contrast, sphingosine itself is a substrate for SphK and can be phosphorylated to S1P. Therefore, sphingosine can have both pro- and anti-proliferative effects depending on the cellular context and the balance of its metabolism [].

Q4: DL-threo-Dihydrosphingosine has been shown to affect calcium signaling. Can you elaborate on this?

A4: Yes, threo-DHS can influence calcium signaling in several ways. Studies in HL-60 cells suggest that while S1P production is required for calcium mobilization triggered by the P2Y(2) receptor, inhibiting SphK with threo-DHS blocks this effect []. threo-DHS also modulates calcium signaling in response to platelet-derived growth factor (PDGF) in oligodendrocytes []. These findings highlight the intricate interplay between sphingolipid metabolism and calcium signaling.

Q5: What is the molecular formula and molecular weight of DL-threo-Dihydrosphingosine?

A5: The molecular formula of DL-threo-Dihydrosphingosine is C18H41NO2, and its molecular weight is 303.53 g/mol.

Q6: How do structural modifications of DL-threo-Dihydrosphingosine influence its activity?

A6: Structural modifications, particularly at the amino group, significantly impact threo-DHS activity. N,N-dimethylsphingosine (DMS), for instance, is a more potent inhibitor of SphK than threo-DHS []. Understanding SAR is crucial for designing more specific and potent SphK inhibitors for potential therapeutic applications.

Q7: What in vitro and in vivo models have been used to study DL-threo-Dihydrosphingosine?

A7: threo-DHS has been extensively studied in various in vitro models, including:

- Cell lines: Swiss 3T3 fibroblasts [, ], human skin fibroblasts [], HL-60 cells [], rat kidney cells [], human neuroblastoma and leukemia cells [], MC3T3-E1 osteoblasts [, , , ], and LLC-PK1 kidney cells [] are among the cell lines used to study its effects on cell growth, signaling, and apoptosis.

- Isolated tissues: Rat aorta rings have been used to investigate its impact on vascular tone and nitric oxide release [].

Q8: What is known about the toxicity and safety profile of DL-threo-Dihydrosphingosine?

A8: Detailed information on the long-term toxicity and safety profile of threo-DHS in humans is currently limited. Most available data comes from in vitro and short-term in vivo studies. More comprehensive toxicological assessments are needed to evaluate its safety for potential therapeutic use.

Q9: What analytical techniques are commonly employed to study DL-threo-Dihydrosphingosine and its effects?

A9: Researchers employ various analytical methods, including:

- Chromatographic techniques (TLC, HPLC): These methods separate and quantify threo-DHS and its metabolites in biological samples [, ].

- Cell-based assays (proliferation, apoptosis, calcium imaging): These assess threo-DHS's biological effects on cells [, , , ].

- Molecular biology techniques (Western blotting, PCR): Used to study the expression of proteins and genes involved in sphingolipid metabolism and signaling pathways affected by threo-DHS [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)

![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)